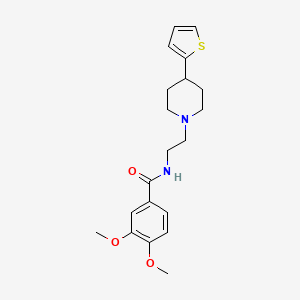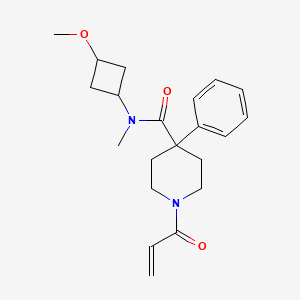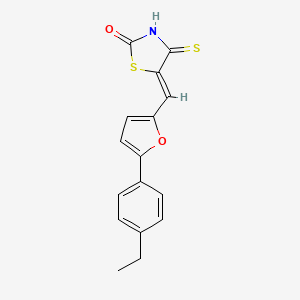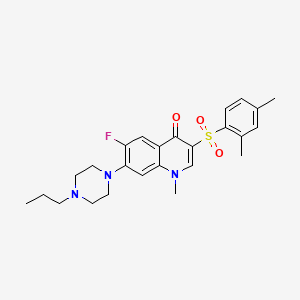![molecular formula C25H28N2O5 B2631795 ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 330157-61-4](/img/structure/B2631795.png)
ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of coumarin, a natural compound found in many plants, which has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated. In
作用機序
The exact mechanism of action of ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that this compound may act through various pathways, such as the inhibition of topoisomerase II (an enzyme involved in DNA replication and repair), the induction of oxidative stress, and the modulation of various signaling pathways involved in cancer progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant, anti-inflammatory, and antimicrobial effects. It has also been reported to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis. Moreover, it has been suggested that this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases, due to its ability to modulate various signaling pathways involved in these conditions.
実験室実験の利点と制限
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using various techniques. Moreover, it has been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is relatively low, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several potential future directions for research on ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate. One of the most promising areas of research is its further development as an anticancer agent. Future studies could focus on elucidating its exact mechanism of action and optimizing its pharmacokinetic properties to improve its bioavailability and efficacy. Moreover, it could be tested in various animal models of cancer to assess its safety and efficacy in vivo.
Another potential future direction is its application in other disease areas, such as diabetes and cardiovascular diseases. Studies could focus on investigating its ability to modulate various signaling pathways involved in these conditions and assessing its efficacy in animal models.
Furthermore, it could be investigated for its potential as a neuroprotective agent. Studies could focus on assessing its ability to protect neurons from oxidative stress and apoptosis and its efficacy in animal models of neurodegenerative diseases.
In conclusion, ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated. Further research is needed to elucidate its exact mechanism of action and optimize its pharmacokinetic properties for further development as a therapeutic agent.
合成法
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can be synthesized using different methods. One of the most common methods involves the condensation of 4-amino salicylic acid ethyl ester with hexyl isocyanate in the presence of a base, followed by the reaction with 3-carbamoyl coumarin in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion. Moreover, it has been suggested that this compound may act through multiple mechanisms, such as the inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and the modulation of various signaling pathways involved in cancer progression.
特性
IUPAC Name |
ethyl 4-[(3-carbamoyl-6-hexyl-7-hydroxychromen-2-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-3-5-6-7-8-17-13-18-14-20(23(26)29)24(32-22(18)15-21(17)28)27-19-11-9-16(10-12-19)25(30)31-4-2/h9-15,28H,3-8H2,1-2H3,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJLEOFLHEFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)OCC)O2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)
![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)


![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2631729.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)


![(Diphenylmethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2631733.png)
